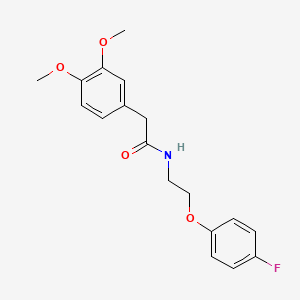![molecular formula C13H14N2O2 B2730839 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid CAS No. 461665-65-6](/img/structure/B2730839.png)
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid” is a chemical compound with the molecular formula C12H12N2O2 . It is also known by its English name "4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid" .
Synthesis Analysis
The synthesis of pyrazole-based compounds, including “this compound”, often involves condensation reactions . For example, one method involves the condensation of acetylacetone and hydrazine to produce 3,5-dimethylpyrazole . Further reactions can then introduce the benzoic acid group .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to a benzene ring via a methylene (-CH2-) group . The pyrazole ring is substituted with two methyl groups, and the benzene ring carries a carboxylic acid group .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 216.23588 . It has a predicted boiling point of 420.8±45.0 °C and a predicted density of 1.262±0.06 g/cm3 . The compound has a pKa of 4.11±0.10, indicating that it can act as a weak acid .Applications De Recherche Scientifique
Molecular Interactions and Biological Studies
- Pyrazole Derivatives as Pharmacological Agents : Nitrogen-based heterocycles like pyrazoles are significant in pharmacology. Research involving pyrazole derivatives, including 5-(3, 5-dimethyl-1H-pyrazol-1-yl) 1,3-benzoic acid, demonstrated antimicrobial activities against both bacterial and fungal strains. These findings suggest the potential of such compounds in developing new antimicrobial agents (Shubhangi et al., 2019).
Material Science and Corrosion Inhibition
- Bipyrazole Derivatives in Corrosion Inhibition : Bipyrazolic-type organic compounds, including derivatives of 3,5-dimethyl-1H-pyrazol, have been studied for their potential as corrosion inhibitors. The relationship between their chemical structure and inhibition efficiency highlights the significance of such compounds in material science and industrial applications (Hengliang Wang et al., 2006).
Anticancer Research
- Cancer Inhibitory Activity : Pyrazole derivatives, including 4-{4-[(1-benzyl-1H-indol-3-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-benzoic acid, were evaluated for their antitumor activity against various cancer cells. These compounds showed promising results, indicating their potential use in developing lung cancer inhibitory agents (Lingling Jing et al., 2012).
Coordination Chemistry and Framework Construction
- Metal-Organic Frameworks (MOFs) : The synthesis of a metal-organic framework (MOF) using 4-(3,5-dimethyl-1H-pyrazol-4-yl)-benzoic acid demonstrated its potential in linker extension strategies. This research highlights the application of such compounds in creating advanced materials with potential uses in gas storage, separation, and catalysis (Zhangwen Wei et al., 2013).
Orientations Futures
The future directions for research on “4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by pyrazole compounds , this compound may have potential applications in medicinal chemistry.
Propriétés
IUPAC Name |
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-12(9(2)15-14-8)7-10-3-5-11(6-4-10)13(16)17/h3-6H,7H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHGSOJNDAEOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[(3E)-2-morpholin-4-yl-3-[(3-nitrophenyl)methylidene]cyclopenten-1-yl]prop-2-enamide](/img/structure/B2730756.png)
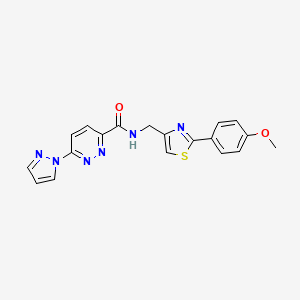
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2730760.png)
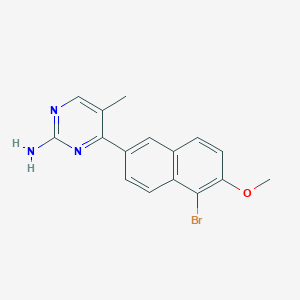
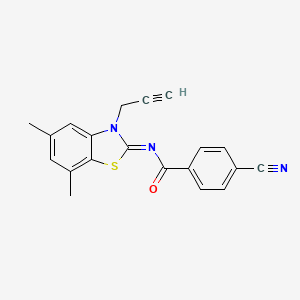
![2-(7-chloro-6-fluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(3,5-difluorophenyl)acetamide](/img/structure/B2730764.png)



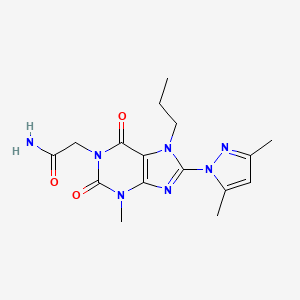
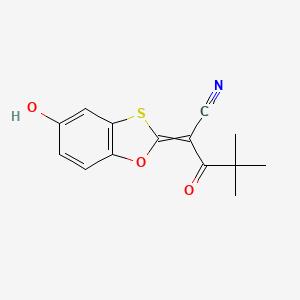
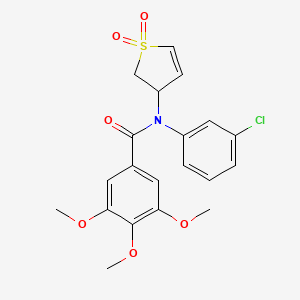
![4-(2-(4-methoxy-3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2730775.png)
